molecular formula C18H16N2O2 B1590263 1,4-Bis(3-aminophenoxy)benzene CAS No. 59326-56-6

1,4-Bis(3-aminophenoxy)benzene

Cat. No.: B1590263
CAS No.: 59326-56-6
M. Wt: 292.3 g/mol
InChI Key: LBPVOEHZEWAJKQ-UHFFFAOYSA-N
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Description

1,4-Bis(3-aminophenoxy)benzene is an organic compound with the chemical formula C18H16N2O2. It is a white solid with low solubility in water but can dissolve in some organic solvents. This compound is often used as a synthetic intermediate for certain polymers, such as polyamide, polyimide, and polyamide ether, which have good mechanical properties and thermal stability .

Preparation Methods

1,4-Bis(3-aminophenoxy)benzene can be synthesized through the condensation reaction of hydroquinone with m-dinitrobenzene in the presence of a base, such as sodium hydroxide, using an aprotic polar solvent like N-methylformamide. The product of this reaction is 1,4-bis(3-nitrophenoxy)benzene, which is then reduced to obtain this compound. The reduction can be carried out using catalytic reduction or reduction with hydrazine .

Chemical Reactions Analysis

1,4-Bis(3-aminophenoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Bis(3-aminophenoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(3-aminophenoxy)benzene involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymer networks. The aromatic rings and ether linkages in its structure provide rigidity and thermal stability, making it suitable for high-performance applications. The compound’s reactivity with various functional groups allows it to participate in multiple chemical reactions, enhancing its versatility .

Comparison with Similar Compounds

1,4-Bis(3-aminophenoxy)benzene can be compared with similar compounds such as:

This compound stands out due to its unique combination of aromatic rings and ether linkages, providing a balance of rigidity, thermal stability, and reactivity, making it highly valuable in various high-performance applications.

Properties

IUPAC Name

3-[4-(3-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPVOEHZEWAJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552270
Record name 3,3'-[1,4-Phenylenebis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59326-56-6
Record name 3,3'-[1,4-Phenylenebis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL, 3-necked, round bottom flask fitted with a mechanical stirrer, a still head, a condenser with a nitrogen inlet on the take-off adapter, and a thermometer was charged with 150 mL of pyridine and 21.8 g (0.20 mole) of m-aminophenol. After the m-aminophenol dissolved, 10.8 g (0.20 mole) of sodium methoxide was added. Methanol, formed in this reaction, was distilled off. When the still head temperature reached 110° C., the still head was replaced with a reflux condenser, and 23.6 g (0.10 mole) of p-dibromobenzene and 0.1 g of cuprous chloride were added. The mixture was heated at reflux at 117° C. for 3 hours; 25 mL of DMAc was added to help dissolve sodium m-aminophenoxide formed in the first step. Refluxing was continued for 19 additional hours; the reaction mixture was then cooled to room temperature, filtered to remove inorganic salts, and poured into water. The resulting aqueous solution was extracted with three 300 mL portions of methylene chloride; the extract was dried over magnesium sulfate, decolorized with active carbon, and filtered through diatomaceous earth. Methylene chloride was vacuum-evaporated, and the liquid residue was poured into stirred concentrated hydrochloric acid. The precipitated dihydrochloride of 1,4-bis(3-aminophenoxy)benzene was filtered, washed with concentrated hydrochloric acid, and dried. It then was dissolved in a minimum amount of water containing a small amout of ascorbic acid as antioxidant. The solution was decolorized with activated carbon, filtered through diatomaceous earth, and neutralized with concentrated ammonium hydroxide. The precipitated product was separated by filtration and vacuum-dried overnight at 65° C. The dry diamine weighed 12.4 g (42% yield). Recrystallization from 35 mL of butanol gave 8.6 g of product melting at 98°-99° C., which was distilled bulb-to-bulb to give 6.5 g of colorless 1,4-bis(3,5-aminophenoxy)benzene melting at 99°-100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
23.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
21.8 g
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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